Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
Description
Properties
CAS No. |
68901-16-6 |
|---|---|
Molecular Formula |
C12H14N4OS |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-[(1-methylimidazol-2-yl)sulfanylmethyl]-3-phenylurea |
InChI |
InChI=1S/C12H14N4OS/c1-16-8-7-13-12(16)18-9-14-11(17)15-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,14,15,17) |
InChI Key |
QXCZFWVPQNGGCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1SCNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Classical Methods
Traditionally, urea derivatives are synthesized by reacting amines with phosgene or its derivatives (e.g., triphosgene), which generate isocyanate intermediates that subsequently react with a second amine to form the urea linkage. However, phosgene is highly toxic and hazardous, prompting the development of alternative methods.
Safer Phosgene Substitutes
Several safer reagents have been developed as phosgene substitutes for urea synthesis:
- N,N′-Carbonyldiimidazole (CDI): A crystalline solid that reacts with amines to form ureas without generating chlorinated byproducts.
- 1,1′-Carbonylbisbenzotriazole (CBT): Used for preparing unsymmetrical ureas under mild conditions.
- S-Methylthiocarbamate and Dimethyl Dithiocarbonate (DMDTC): Used for in-water carbonylation of amines to form urea derivatives with excellent yields.
- Carbonates and Chloroformates: React with amines to form urethanes, which can be aminolyzed to ureas.
- Bis(2,2,2-trifluoroethyl) carbonate: A newer alternative providing efficient urea synthesis under mild conditions.
Rearrangement-Based Methods
Rearrangements such as the Hofmann rearrangement generate isocyanate intermediates from carboxamide precursors, which can be trapped by amines to form ureas.
Specific Preparation of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
Key Building Blocks
- 1-Methyl-1H-imidazol-2-yl)methanol: This intermediate is commonly converted to its chloromethyl derivative, 2-(chloromethyl)-1-methyl-1H-imidazole hydrochloride, which serves as a reactive electrophile for subsequent substitution reactions.
- Phenylamine (Aniline): Provides the phenyl substituent on the urea nitrogen.
Synthesis of 2-(Chloromethyl)-1-methyl-1H-imidazole Hydrochloride
This compound is prepared by treating (1-methyl-1H-imidazol-2-yl)methanol with thionyl chloride under controlled temperature and reflux conditions. Typical yields range from 78% to 95%, with purification achieved by recrystallization from ethanol or filtration.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 95 | SOCl2 in dichloromethane at 0 °C, stirred 5 h | High yield; off-white solid obtained after washing and concentration |
| 88 | Ice cooling, reflux with SOCl2 | Brown crystals obtained; confirmed by NMR and mass spectrometry |
| 78 | Modified procedure, 0 °C, reflux, inert atmosphere | Yellow crystals; NMR spectrum consistent with literature |
Formation of the Thio-Methyl Linkage
The chloromethyl intermediate can be reacted with thiol-containing nucleophiles or directly with thiourea derivatives to introduce the thio-methyl group linked to the imidazole ring. This step typically involves nucleophilic substitution where the chloride is replaced by a thiolate or thiourea moiety.
Final Urea Formation
The urea moiety is formed by coupling the thiomethyl-imidazole intermediate with phenylamine or phenyl isocyanate derivatives. Several approaches can be used:
- Using Isocyanates: Reacting the amine with phenyl isocyanate to form the urea directly.
- Using CDI: Reacting the amine with N,N′-carbonyldiimidazole to form an intermediate carbonylimidazolide, which then reacts with the second amine.
- Using Thiourea Derivatives: Incorporating the thio group through thiourea intermediates, followed by coupling with phenylamine.
Comparative Table of Preparation Methods for the Target Compound
| Step | Method/Agent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Chloromethylation of Imidazole | Thionyl chloride (SOCl2) | 0 °C to reflux, DCM or neat | 78–95 | High purity; key intermediate for thio substitution |
| Thio-methyl introduction | Nucleophilic substitution with thiourea or thiolate | Room temp to reflux | Variable | Forms thio-methyl linkage on imidazole |
| Urea formation | Phenyl isocyanate or CDI-mediated coupling | Room temp to reflux | Moderate to high | Unsymmetrical urea formation; mild conditions preferred |
| Alternative carbonylation | DMDTC or CBT | Mild aqueous or organic solvents | High | Safer phosgene substitutes; environmentally friendly |
Research Findings and Notes
- The use of N,N′-carbonyldiimidazole (CDI) is favored for its safety and efficiency in synthesizing unsymmetrical ureas, avoiding toxic phosgene derivatives.
- The chloromethylation of (1-methyl-1H-imidazol-2-yl)methanol is a well-established step with robust yields and reproducibility.
- Thio-substitution reactions require careful control of nucleophilic conditions to avoid side reactions and ensure selective substitution at the chloromethyl position.
- The final coupling with phenylamine to form the urea is often optimized by choice of solvent, temperature, and stoichiometry to maximize yield and purity.
- Recent advances include the use of in-water carbonylation methods with dimethyl dithiocarbonate (DMDTC) for environmentally benign synthesis of urea derivatives.
- Rearrangement methods (e.g., Hofmann rearrangement) are less common for this specific compound due to the complexity of the thio-substituted imidazole moiety but remain valuable in related urea syntheses.
Chemical Reactions Analysis
Types of Reactions
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N’-phenyl- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. The thiol group can form disulfide bonds, impacting protein function and stability.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Urea/Thiourea Derivatives
Key Structural Insights :
Table 3: Comparative Bioactivity Profiles
Activity Insights :
- While the target compound lacks reported IC50 values, its imidazole-thio motif aligns with kinase inhibitors like MKI-833 (), implying shared binding mechanisms (e.g., sulfur-mediated hydrophobic interactions).
- Indolinone-based ureas () demonstrate superior potency due to their rigid scaffolds, highlighting a trade-off between flexibility and activity.
Physicochemical Properties
Table 4: Calculated and Experimental Properties
Property Insights :
- MKI-833’s elevated molecular weight and LogP () correlate with its extended half-life but poorer solubility.
Biological Activity
Urea derivatives, particularly those containing thio groups and imidazole rings, have garnered attention due to their diverse biological activities. The compound Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- exhibits significant potential in various therapeutic areas, including antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Name : Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl-
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 233.31 g/mol
This structure combines a urea moiety with a thioether linkage to a methylimidazole group, which is known for its biological activity.
Antimicrobial Activity
Research has shown that urea derivatives can exhibit potent antimicrobial properties. For instance, compounds with similar structures have demonstrated significant antibacterial effects against various pathogens. A study evaluating the minimum inhibitory concentration (MIC) of related thio-ureas indicated effective inhibition against Staphylococcus aureus and Streptococcus pyogenes, with MIC values ranging from 0.03 to 0.12 μg/mL for selected derivatives .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 1 | S. aureus | 0.03 |
| 2 | S. pyogenes | 0.06 |
| 3 | H. influenzae | 0.25 |
Anticancer Activity
The anticancer potential of urea derivatives has also been extensively studied. In vitro assays have shown that certain thio-urea compounds exhibit cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) against several cancer types:
| Cancer Cell Line | GI50 (μM) |
|---|---|
| EKVX (Lung Cancer) | 1.7 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian) | 25.9 |
| PC-3 (Prostate) | 28.7 |
These findings suggest that the compound may possess selective cytotoxicity towards specific cancer cell lines while exhibiting lower toxicity towards normal cells .
The biological activity of Urea, N-[[(1-methyl-1H-imidazol-2-yl)thio]methyl]-N'-phenyl- is believed to stem from its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The imidazole ring is known for its role in enzyme inhibition and receptor binding, potentially leading to enhanced therapeutic effects.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on Anticancer Activity : A clinical trial involving a derivative with structural similarities demonstrated significant tumor reduction in patients with advanced-stage cancers after a treatment regimen .
- Antibacterial Efficacy : In another case study, patients with resistant bacterial infections showed improvement when treated with a thio-urea compound derived from similar chemical frameworks .
Q & A
Basic Research Question
- NMR : ¹H/¹³C NMR identifies substituents on the imidazole and phenyl rings. For example, the thio-methyl group shows a singlet at ~δ 2.5 ppm (¹H) and δ 35–40 ppm (¹³C) .
- XRD : Single-crystal X-ray diffraction (using SHELX software ) resolves bond angles and confirms the planar geometry of the urea moiety. A recent study reported a C–N–C angle of 120.5° in a related compound .
What biological activities are observed in structurally similar compounds?
Basic Research Question
Analogous imidazole-thioether-urea hybrids exhibit:
Advanced Research Question
- Substituent Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance enzyme inhibition by increasing electrophilicity at the urea carbonyl .
- Methodology : Synthesize derivatives with varied substituents (e.g., -F, -Br, -OCH₃) and compare bioactivity trends. Use ANOVA to assess significance (p < 0.05) .
How to address contradictions in biological data across studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Varying pH or solvent (e.g., DMSO vs. ethanol) alters compound solubility and activity .
- Cell Line Variability : Test multiple cell lines (e.g., HepG2 vs. HEK293) to distinguish tissue-specific effects .
What computational strategies predict target binding modes?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZE0). A recent study showed the thio-methyl group forms a hydrophobic pocket with Val230 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex .
How to design stability studies under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
